2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with an aldehyde group at the 3-position of the pyridine ring and a keto group at the 3-position of the piperazine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of piperazine derivatives with pyridine-3-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation reactions.
- Alcohols from reduction reactions.
- Substituted piperazine derivatives from substitution reactions .
Scientific Research Applications
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide
- 2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde
- (3-Oxopiperazin-1-yl)acetic acid
Uniqueness
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is unique due to its specific structural features, such as the presence of both a piperazine ring and a pyridine ring with an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(3-oxopiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O2/c14-7-8-2-1-3-12-10(8)13-5-4-11-9(15)6-13/h1-3,7H,4-6H2,(H,11,15) |
InChI Key |
UMPCACVOUSFBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.